6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one
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Overview
Description
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazoline ring fused with a chromenone structure, both of which are substituted with chlorine and phenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazoline Intermediate: The synthesis begins with the preparation of 6-chloro-4-phenylquinazoline. This can be achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents under acidic conditions.
Coupling with Chromenone: The quinazoline intermediate is then coupled with a chromenone derivative. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Final Chlorination: The final step involves the chlorination of the coupled product to introduce the chlorine atoms at the desired positions. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline or chromenone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF with nucleophiles.
Major Products
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Reduced quinazoline or chromenone derivatives.
Substitution: Substituted quinazoline or chromenone derivatives with various functional groups.
Scientific Research Applications
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one has significant potential in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and oxidative stress, making it a potential candidate for therapeutic applications in cancer and other diseases.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenylquinazoline: Shares the quinazoline core structure but lacks the chromenone moiety.
2H-chromen-2-one: Contains the chromenone structure but lacks the quinazoline ring.
6-chloro-3-hydroxy-4-phenylquinazoline: Similar structure with a hydroxyl group instead of the chromenone moiety.
Uniqueness
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one is unique due to the combination of the quinazoline and chromenone structures, which imparts distinct chemical and biological properties. This dual structure allows for diverse chemical reactivity and potential for multiple scientific applications.
Properties
IUPAC Name |
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2N2O2/c24-15-7-9-20-14(10-15)11-18(23(28)29-20)22-26-19-8-6-16(25)12-17(19)21(27-22)13-4-2-1-3-5-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLCRXHBRPAYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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